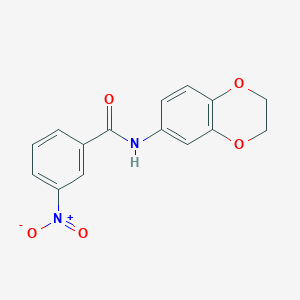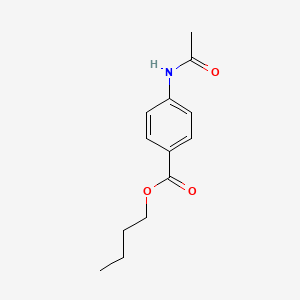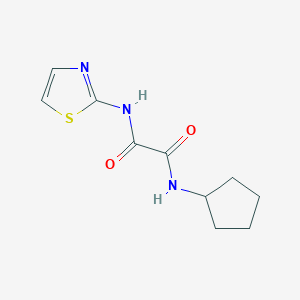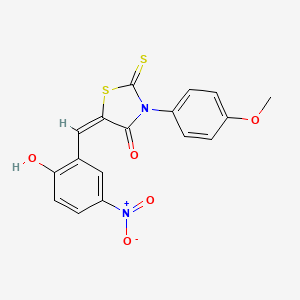![molecular formula C18H19FN4 B5107417 (2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5107417.png)
(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a chemical compound with potential applications in scientific research. This compound is also known as Compound A and has been studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of inflammation. In cancer research, Compound A has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound A in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. Another advantage is its relatively low toxicity compared to other compounds with similar activity. However, one limitation of using Compound A in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Orientations Futures
For research on Compound A include further studies on its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in animal models, development of novel formulations, and safety in vivo.
Méthodes De Synthèse
The synthesis of Compound A involves the reaction of 3-(3-fluoro-4-pyridinyl)benzaldehyde with 3-(1H-pyrazol-1-yl)propan-1-amine in the presence of dimethylamine. The reaction is carried out under reflux in tetrahydrofuran (THF) for several hours, and the product is then purified by column chromatography. The yield of Compound A is typically around 60-70%.
Applications De Recherche Scientifique
Compound A has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Compound A has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-[3-[3-(3-fluoropyridin-4-yl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-22(2)10-11-23-9-7-18(21-23)15-5-3-4-14(12-15)16-6-8-20-13-17(16)19/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINPUSIDFTZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C2=CC=CC(=C2)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)

![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)

![1-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5107428.png)
![3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5107430.png)

